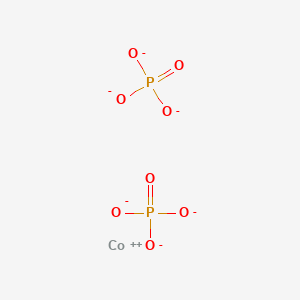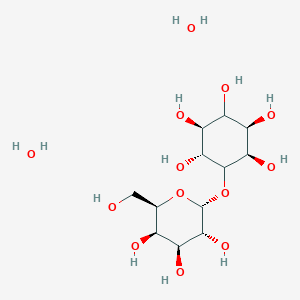
Cobalt bis(dihydrogen phosphate)
Vue d'ensemble
Description
Cobalt bis(dihydrogen phosphate), referred to as Co(H2PO4)2, is a compound that can be synthesized and utilized in various chemical applications. The research on cobalt phosphates and related cobalt complexes has shown their potential in catalysis, electrocatalysis, and as components in complex molecular structures .
Synthesis Analysis
The synthesis of cobalt bis(dihydrogen phosphate) involves the interplay of cobalt phosphates under controlled conditions. For instance, a study describes the in situ synthesis of an organic-soluble cobalt-bis(di-tert-butylphosphate) within a nanocarbon matrix, which upon pyrolysis at 150 °C produces Co(H2PO4)2 among other cobalt phosphates . This method emphasizes the importance of compositional control in achieving desired properties for applications such as electrocatalysis.
Molecular Structure Analysis
Cobalt complexes exhibit a variety of molecular structures, often determined by the ligands involved. For example, a bis(imido)-bridged dinuclear cobalt(III) complex displays a distorted octahedral structure with a CoN5Cl coordination environment . Similarly, cobalt bis(dicarbollides) and their derivatives have been extensively studied, revealing diverse structures and potential applications .
Chemical Reactions Analysis
Cobalt complexes are known for their catalytic activities. Bis(imino)pyridine cobalt complexes have been used to catalyze the dehydrogenative silylation of alkenes, demonstrating the ability to selectively form allylsilanes . Another study shows the catalytic activity of a cobalt complex in the hydroboration of alkenes with high activity and anti-Markovnikov selectivity . These reactions highlight the versatility of cobalt complexes in facilitating various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of cobalt phosphates are influenced by their composition and structure. For instance, the electrocatalytic efficiency of cobalt phosphates for oxygen evolution reaction (OER) is significantly enhanced by the compositional interplay of different cobalt phosphates on a nanocarbon support . The crystallographic and electrochemical studies of a cobalt(III) complex with phenanthroline and bipyridine ligands reveal a slightly distorted octahedral geometry and multiple redox couples, indicating its potential in electrochemical applications . Additionally, the magnetic properties of cobalt phosphates can vary, with some exhibiting antiferromagnetic behavior with a canted interaction .
Applications De Recherche Scientifique
1. Catalytic Applications
Cobalt bis(dihydrogen phosphate) and related cobalt complexes demonstrate significant potential in various catalytic processes. For instance, the synthesis of a cobalt dihydrogen Co(I)-(H2) complex has shown capabilities in hydrogenating alkenes at room temperature, indicating its potential in catalysis involving hydrogen (Tokmic, Markus, Zhu, & Fout, 2016)(Tokmic et al., 2016). Additionally, cobalt phosphates have been utilized in oxygen evolution reaction (OER) catalysis, showing enhanced electrocatalytic efficiency in near-neutral conditions (Saha, Verma, Ball, Subramaniam, & Murugavel, 2020)(Saha et al., 2020).
2. Framework and Structural Applications
Cobalt phosphates exhibit unique properties in building three-dimensional framework structures. A study demonstrated the synthesis of a new cobalt phosphates compound with cobalt phosphates layers interlinked to form a 3-D framework, highlighting its structural versatility (Chang, Chiang, & Wang, 2007)(Chang, Chiang, & Wang, 2007).
3. Electrochemistry and Sensing Applications
Cobalt bis(dihydrogen phosphate) derivatives show interesting electrochemical behaviors, making them potential candidates for sensing applications. The electrochemistry of icosahedral cobalt bis(dicarbollide) ions in aqueous phosphate buffers has been explored, indicating potential for electroanalytical sensing (Fojt, Grüner, Šícha, Nekvinda, Vespalec, & Fojta, 2020)(Fojt et al., 2020).
4. Water Oxidation Catalyst
Studies on cobalt-phosphate water oxidation catalysts reveal their importance in understanding the mechanisms of water oxidation. In situ X-ray spectroscopy of these catalysts provides insights into their structure and valency, crucial for water oxidation catalysis (Kanan, Yano, Surendranath, Dincǎ, Yachandra, & Nocera, 2010)(Kanan et al., 2010).
5. Hydrogenation Processes
Cobalt complexes, including those with bis(dihydrogen phosphate), are active in hydrogenation processes. Bis(imino)pyridine cobalt methyl complexes have been used for catalytic hydroboration of alkenes, demonstrating the utility of cobalt complexes in hydrofunctionalization (Obligacion & Chirik, 2013)(Obligacion & Chirik, 2013).
Safety And Hazards
Orientations Futures
Cobalt bis(dihydrogen phosphate) has potential for future applications in energy-related fields due to its efficiency and eco-friendly nature . Future research could focus on more reliable phosphate sensing using novel approaches like cobalt alloys, three in one cobalt phosphate sensors, and external interference elimination methods .
Propriétés
IUPAC Name |
cobalt(2+);diphosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.2H3O4P/c;2*1-5(2,3)4/h;2*(H3,1,2,3,4)/q+2;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFTWYFOTJBTIQ-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoO8P2-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cobalt bis(dihydrogen phosphate) | |
CAS RN |
18718-10-0 | |
| Record name | Phosphoric acid, cobalt(2+) salt (2:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018718100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt bis(dihydrogen phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.640 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4Z)-4-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B101456.png)










